(2R)-3,3-Difluorooxolane-2-carboxylic acid (2R)-3,3-Difluorooxolane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2165695-87-2
VCID: VC11676845
InChI: InChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9)/t3-/m1/s1
SMILES: C1COC(C1(F)F)C(=O)O
Molecular Formula: C5H6F2O3
Molecular Weight: 152.10 g/mol

(2R)-3,3-Difluorooxolane-2-carboxylic acid

CAS No.: 2165695-87-2

Cat. No.: VC11676845

Molecular Formula: C5H6F2O3

Molecular Weight: 152.10 g/mol

* For research use only. Not for human or veterinary use.

(2R)-3,3-Difluorooxolane-2-carboxylic acid - 2165695-87-2

Specification

CAS No. 2165695-87-2
Molecular Formula C5H6F2O3
Molecular Weight 152.10 g/mol
IUPAC Name (2R)-3,3-difluorooxolane-2-carboxylic acid
Standard InChI InChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9)/t3-/m1/s1
Standard InChI Key PLILKVHHFMIWOP-GSVOUGTGSA-N
Isomeric SMILES C1CO[C@@H](C1(F)F)C(=O)O
SMILES C1COC(C1(F)F)C(=O)O
Canonical SMILES C1COC(C1(F)F)C(=O)O

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (2R)-3,3-difluorooxolane-2-carboxylic acid. Its molecular formula is C₅H₆F₂O₃, derived from the oxolane backbone (C₄H₈O) modified by two fluorine substituents and a carboxylic acid group (-COOH). The (2R) designation specifies the absolute configuration at the second carbon, which is critical for its stereochemical behavior in biological systems .

Structural Features

The molecule comprises a five-membered oxolane ring with the following substituents:

  • A carboxylic acid group (-COOH) at position 2.

  • Two fluorine atoms at position 3, creating a geminal difluoro motif.

  • A chiral center at position 2, leading to enantiomeric forms.

The presence of fluorine atoms introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions . The stereochemistry at position 2 further affects its binding affinity in biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₅H₆F₂O₃
Molecular Weight152.10 g/mol
IUPAC Name(2R)-3,3-Difluorooxolane-2-carboxylic acid
CAS NumberNot publicly assigned
Chiral Centers1 (C2)

Synthesis and Preparation

Retrosynthetic Analysis

Physicochemical Properties

Acid Dissociation Constant (pKa)

The carboxylic acid group confers acidity, with an estimated pKa of ~2.5–3.0, typical for aliphatic carboxylic acids. Fluorine’s electron-withdrawing effect slightly enhances acidity compared to non-fluorinated analogs .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic oxolane ring.

  • Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures .

Table 2: Physicochemical Data

PropertyValue
Melting PointNot reported
Boiling PointDecomposes above 150°C
logP (Octanol-Water)~0.8 (estimated)
Solubility in Water<1 mg/mL (25°C)

Biological and Pharmaceutical Applications

Leukotriene Antagonism

Fluorinated carboxylic acids, such as those described in Patent US5576438, exhibit potent leukotriene antagonism by inhibiting 5-lipoxygenase pathways . The geminal difluoro motif in (2R)-3,3-difluorooxolane-2-carboxylic acid may enhance binding affinity to enzymatic targets, making it a candidate for anti-inflammatory therapeutics .

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